

## Biophysical Characterization of the SOD1 (147-153) Fragment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | SOD1 (147-153) human |           |
| Cat. No.:            | B15617174            | Get Quote |

#### Introduction

Superoxide Dismutase 1 (SOD1) is a crucial antioxidant enzyme, and mutations in the SOD1 gene are linked to approximately 20% of familial amyotrophic lateral sclerosis (fALS) cases. A key pathological feature of SOD1-associated ALS is the aggregation of the SOD1 protein.[1][2] [3] Research has identified specific segments within the SOD1 sequence that are particularly prone to aggregation and are believed to initiate the fibril formation process. This guide provides an in-depth technical overview of the biophysical characteristics of one such critical segment: the C-terminal fragment spanning residues 147-153, with the sequence Gly-Val-Ile-Gly-Ile-Ala-Gln (GVIGIAQ). This fragment has been shown to be a potent nucleating agent for the aggregation of both wild-type and mutant full-length SOD1, making its characterization essential for understanding ALS pathogenesis and developing targeted therapeutics.[1][4]

### **Quantitative Data Summary**

The biophysical properties of the SOD1 (147-153) fragment and its mutants have been quantified through various experimental techniques. The following tables summarize key structural and aggregation-related data.

Table 1: Structural Characterization of SOD1 (147-153) Peptide Fragments



| Peptide<br>Sequence | Description           | Technique                    | Key<br>Findings                                                                          | PDB ID | Reference |
|---------------------|-----------------------|------------------------------|------------------------------------------------------------------------------------------|--------|-----------|
| 147GVIGIA<br>Q153   | Wild-Type<br>Fragment | X-ray<br>Crystallogr<br>aphy | Forms a steric zipper structure with pairs of β-sheets. Resolution: 1.9 Å.               | 4NIO   | [5]       |
| 147RVIGIAQ<br>153   | G147R<br>Mutant       | X-ray<br>Crystallograp<br>hy | fALS mutation that increases fibril-forming propensity and alters steric zipper packing. | 4NIP   | [5][6]    |
| 147GVTGIA<br>Q153   | I149T Mutant          | X-ray<br>Crystallograp<br>hy | fALS mutation that modulates amyloid- forming propensity.                                | -      | [6]       |

| 147GVIGIAQ153 | Wild-Type Fragment | CD Spectroscopy | Shows transformation from a random coil to a  $\beta$ -sheet structure upon incubation. | - |[6] |

Table 2: Kinetic and Aggregation Properties of SOD1 (147-153) Fragment



| Experiment       | Protein                           | Condition                               | Technique                   | Observatio<br>n                                                           | Reference |
|------------------|-----------------------------------|-----------------------------------------|-----------------------------|---------------------------------------------------------------------------|-----------|
| Seeding<br>Assay | Metal-Free<br>Wild-Type<br>SOD1   | Incubation<br>with<br>147GVIGIA<br>Q153 | Thioflavin T<br>(ThT) Assay | The fragment accelerates fibril formation in a dosedependent manner.      | [1]       |
| Seeding<br>Assay | Metal-Free<br>G93A Mutant<br>SOD1 | Incubation<br>with<br>147GVIGIAQ<br>153 | Thioflavin T<br>(ThT) Assay | The fragment accelerates the aggregation of the fALS mutant apoSOD1G9 3A. | [1]       |

| Fibril Formation | 147GVIGIAQ153 and mutants | Incubation at 37°C | TEM, CD Spectroscopy | The wild-type and mutant peptides (G147R, I149T) readily form fibrillar aggregates. [[6] |

## **Experimental Protocols and Methodologies**

The characterization of the SOD1 (147-153) fragment involves a combination of computational prediction, chemical synthesis, and biophysical analysis.

# Computational Prediction of Aggregation-Prone Segments

Methodology: The identification of potential amyloid-forming segments within the SOD1
sequence is often initiated using computational tools. The 3D-profile method, implemented in
servers like Zipper-DB, calculates the energetic fit of short peptide segments into a canonical
amyloid-like steric zipper structure.[1][6]



#### · Protocol:

- The full-length SOD1 amino acid sequence is submitted to the Zipper-DB web server.
- The server scans the sequence with a six-residue sliding window.
- For each hexapeptide, the Rosetta energy of forming a steric-zipper fibril is calculated.
- Regions with a Rosetta energy below a specific threshold (e.g., -23 kcal/mol) are identified as aggregation-prone "hotspots". The 147-153 segment is consistently identified by this method.[6][7][8]

### **Peptide Synthesis and Purification**

- Methodology: The identified peptide fragments are chemically synthesized for in vitro analysis.
- Protocol:
  - Peptides (e.g., GVIGIAQ) are synthesized using standard Fmoc solid-phase peptide synthesis.
  - Following synthesis, peptides are cleaved from the resin and deprotected.
  - The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
  - The purity and identity of the peptide are confirmed by mass spectrometry.

### **Aggregation Kinetics Monitoring (Thioflavin T Assay)**

- Methodology: The Thioflavin T (ThT) fluorescence assay is widely used to monitor the kinetics of amyloid fibril formation in real-time. ThT dye intercalates with β-sheet structures, resulting in a significant increase in fluorescence emission.[9][10][11]
- Protocol:



- $\circ$  A solution of full-length apo-SOD1 (e.g., 25  $\mu$ M) is prepared in a suitable buffer (e.g., 20 mM Tris, 100 mM NaCl, pH 7.4).
- The SOD1 (147-153) seed peptide is added at various concentrations.
- ThT dye is added to the solution (e.g., to a final concentration of 10 μM).
- The mixture is placed in a 96-well plate and incubated at 37°C with intermittent shaking in a plate reader.
- ThT fluorescence (excitation ~440 nm, emission ~485 nm) is measured at regular intervals.
- The lag time and elongation rate of aggregation are determined from the resulting sigmoidal curve.

# Secondary Structure Analysis (Circular Dichroism Spectroscopy)

- Methodology: Far-UV circular dichroism (CD) spectroscopy is employed to analyze the secondary structure of the peptide during the aggregation process.
- Protocol:
  - The peptide is dissolved in a suitable buffer (e.g., phosphate buffer) at a known concentration.
  - A baseline CD spectrum of the buffer is recorded.
  - The initial CD spectrum of the peptide solution is recorded at time zero, typically showing a minimum characteristic of a random coil.
  - The solution is incubated under aggregation-promoting conditions (e.g., 37°C with shaking).
  - CD spectra are recorded at various time points.



 A conformational transition is observed as a shift in the spectrum, with the appearance of a minimum around 218 nm, which is indicative of β-sheet formation.[6]

## Morphological Analysis (Transmission Electron Microscopy)

- Methodology: Transmission Electron Microscopy (TEM) is used to directly visualize the morphology of the aggregates formed by the peptide.
- · Protocol:
  - A sample from the aggregation reaction is taken after fibril formation is complete (as determined by ThT assay).
  - A small aliquot (e.g., 5 μL) is applied to a carbon-coated copper grid for 1-2 minutes.
  - Excess sample is wicked away with filter paper.
  - The grid is stained with a heavy metal salt solution, such as 2% uranyl acetate, for 1-2 minutes.
  - The grid is dried and then imaged using a transmission electron microscope to visualize fibril morphology.

## **Visualizations: Pathways and Workflows**

The following diagrams illustrate the key processes and relationships involved in the study of the SOD1 (147-153) fragment.











Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Aggregation-triggering segments of SOD1 fibril formation support a common pathway for familial and sporadic ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wild-type and mutant SOD1 share an aberrant conformation and a common pathogenic pathway in ALS PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single chain variable fragment antibodies block aggregation and toxicity induced by familial ALS-linked mutant forms of SOD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eisenberglab.mbi.ucla.edu [eisenberglab.mbi.ucla.edu]
- 5. Structural Properties and Interaction Partners of Familial ALS-Associated SOD1 Mutants -PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comprehensive in silico analysis and molecular dynamics of the superoxide dismutase 1 (SOD1) variants related to amyotrophic lateral sclerosis | PLOS One [journals.plos.org]



- 8. Comprehensive in silico analysis and molecular dynamics of the superoxide dismutase 1 (SOD1) variants related to amyotrophic lateral sclerosis PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protein aggregation and therapeutic strategies in SOD1- and TDP-43- linked ALS PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Protein aggregation and therapeutic strategies in SOD1- and TDP-43- linked ALS [frontiersin.org]
- To cite this document: BenchChem. [Biophysical Characterization of the SOD1 (147-153) Fragment: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15617174#biophysical-characterization-of-sod1-147-153-fragment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com